molecular formula C19H19N5S B11616622 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11616622
M. Wt: 349.5 g/mol
InChI Key: ZMLWUGVANYFLAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a complex heterocyclic compound that features a unique fusion of benzotriazole and benzothienopyrimidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as high-pressure liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the benzotriazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can bind to metal ions, forming stable coordination complexes that exhibit biological activity. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6-dimethyl-1H-benzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is unique due to its fused ring system, which imparts distinct chemical and biological properties. The combination of benzotriazole and benzothienopyrimidine structures enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C19H19N5S

Molecular Weight

349.5 g/mol

IUPAC Name

4-(5,6-dimethylbenzotriazol-1-yl)-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C19H19N5S/c1-10-8-14-15(9-11(10)2)24(23-22-14)18-17-13-6-4-5-7-16(13)25-19(17)21-12(3)20-18/h8-9H,4-7H2,1-3H3

InChI Key

ZMLWUGVANYFLAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(N=N2)C3=C4C5=C(CCCC5)SC4=NC(=N3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.